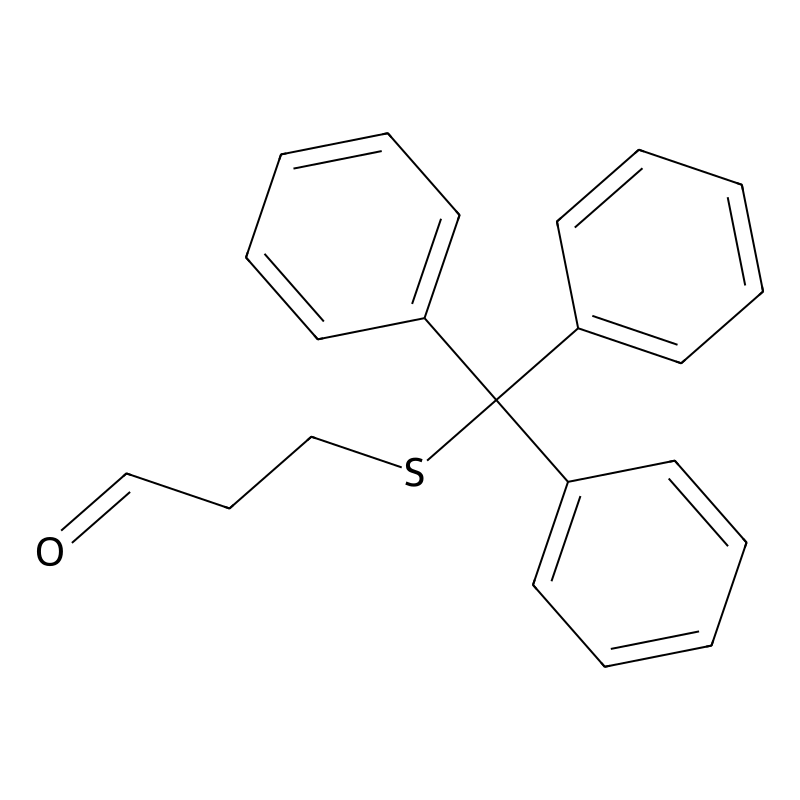

3-(Tritylthio)propanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Tritylthio)propanal is an organic compound characterized by the molecular formula C22H20OS. It features a propanal group attached to a tritylthio substituent, which is a triphenylmethylthio group. This compound is notable for its role in organic synthesis and as a potential building block in various chemical applications. The presence of the tritylthio group enhances its stability and reactivity, making it valuable in synthetic chemistry .

- 3-(Tritylthio)propanal's mechanism of action is likely linked to its HDAC inhibitory properties. HDACs remove acetyl groups from histone proteins, which can condense chromatin and make genes less accessible for transcription. By inhibiting HDACs, 3-(Tritylthio)propanal may promote histone acetylation, leading to chromatin relaxation and increased gene expression []. More research is needed to fully understand the specific mechanism of this compound.

- No data on the safety or hazards associated with 3-(Tritylthio)propanal is currently available.

Limitations

- In-depth scientific research on 3-(Tritylthio)propanal appears to be limited. More studies are needed to explore its properties, reactivity, potential applications, and safety profile.

Histone Deacetylase Inhibition:

3-(Tritylthio)propanal has been identified as a potent inhibitor of histone deacetylases (HDACs) []. HDACs are enzymes responsible for removing acetyl groups from histone proteins, which regulate access to DNA for transcription. Inhibiting HDACs can lead to increased acetylation of histones, promoting chromatin remodeling and ultimately affecting gene expression []. This makes 3-(Tritylthio)propanal a valuable tool for studying gene regulation and its role in various biological processes.

Antibacterial Activity:

Studies have shown that 3-(Tritylthio)propanal exhibits antibacterial activity against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) []. The exact mechanism of action against bacteria is still under investigation, but it is believed to involve disruption of the bacterial membrane. Further research is needed to explore the potential of 3-(Tritylthio)propanal as an antimicrobial agent.

Other Potential Applications:

-(Tritylthio)propanal's ability to inhibit HDACs and potentially other cellular processes suggests its potential application in various areas of scientific research. Some potential areas of exploration include:

- Cancer research: HDAC inhibitors have shown promise in cancer treatment by inducing cell death and differentiation in cancer cells [].

- Neurodegenerative diseases: HDAC dysfunction has been implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease [].

- Inflammation: HDAC inhibition has been shown to have anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases [].

- Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with various nucleophiles, forming alcohols or other derivatives.

- Reduction: It can be reduced to 3-(tritylthio)propanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: The aldehyde can react with amines or other carbonyl compounds to form imines or more complex structures .

While specific biological activities of 3-(tritylthio)propanal are not extensively documented, compounds with similar structures often exhibit biological properties such as antimicrobial and anticancer activities. The tritylthio group may contribute to these effects by influencing the compound's interaction with biological targets. Further research is necessary to elucidate its specific biological roles and potential therapeutic applications .

Synthesis of 3-(tritylthio)propanal can be achieved through several methods:

- Reaction of Benzaldehyde with Thiophenol: Under basic conditions, benzaldehyde reacts with thiophenol to produce 3-(triphenylmethylthio)propanal.

- Sulfur Substitution Reactions: This method involves the substitution of sulfur-containing groups in other organic compounds with tritylthio groups, leading to the formation of 3-(tritylthio)propanal .

- Functional Group Transformations: Starting from simpler aldehydes or ketones, functional group transformations can yield 3-(tritylthio)propanal through established organic synthesis techniques.

3-(Tritylthio)propanal finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Potential use as a precursor in drug synthesis due to its unique structural features.

- Material Science: Its properties may lend themselves to applications in developing new materials or polymers .

Several compounds share structural similarities with 3-(tritylthio)propanal, including:

- 3-(Tritylthio)propanoic Acid: A carboxylic acid derivative that retains the tritylthio group but differs in functionality due to the presence of a carboxylic acid instead of an aldehyde.

- Triphenylmethyl Sulfide: Lacks the propanal moiety but shares the tritylthio structure, often used as a protecting group in organic synthesis.

- Thiol Derivatives: Compounds containing sulfur that may exhibit similar reactivity patterns but differ significantly in their functional groups.

Comparison TableCompound Structure Type Unique Features 3-(Tritylthio)propanal Aldehyde Contains an aldehyde functional group 3-(Tritylthio)propanoic Acid Carboxylic Acid Contains a carboxylic acid functional group Triphenylmethyl Sulfide Sulfide Used as a protecting group Thiol Derivatives Thiol Varying reactivity based on sulfur substitution

| Compound | Structure Type | Unique Features |

|---|---|---|

| 3-(Tritylthio)propanal | Aldehyde | Contains an aldehyde functional group |

| 3-(Tritylthio)propanoic Acid | Carboxylic Acid | Contains a carboxylic acid functional group |

| Triphenylmethyl Sulfide | Sulfide | Used as a protecting group |

| Thiol Derivatives | Thiol | Varying reactivity based on sulfur substitution |

The uniqueness of 3-(tritylthio)propanal lies in its combination of a reactive aldehyde and the stabilizing tritylthio group, which provides distinct advantages in synthetic applications and potential biological interactions .

The development of ionic liquid-catalyzed tritylation represents a significant advancement in the synthesis of 3-(tritylthio)propanal. This method leverages the unique properties of ionic liquids, such as high thermal stability, low volatility, and tunable acidity, to facilitate efficient trityl group transfer.

Catalytic Mechanism and Solvent Optimization

The tritylation process typically employs 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIM]·AlCl₄) as a Lewis acid catalyst. This ionic liquid generates a reactive triphenylmethyl carbocation (Tr⁺) through the interaction of triphenylmethanol (Tr-OH) with the acidic ionic liquid [4]. The carbocation subsequently reacts with propanal derivatives via electrophilic substitution, forming the trityl-protected intermediate.

Solvent selection critically influences reaction efficiency. Dichloromethane (DCM) and acetonitrile (CH₃CN) have emerged as optimal solvents due to their ability to stabilize ionic intermediates while maintaining catalyst activity. As demonstrated in Table 1, DCM achieves near-quantitative yields (98%) within 28 minutes at room temperature, outperforming tetrahydrofuran (THF) and toluene [4].

Table 1: Solvent Effects on Ionic Liquid-Catalyzed Tritylation

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Dichloromethane | 28 | 98 |

| Acetonitrile | 30 | 86 |

| 1,4-Dioxane | 90 | 36 |

| Toluene | 120 | 25 |

Substrate Scope and Chemoselectivity

This methodology exhibits broad applicability across primary and secondary alcohols, though primary substrates like propargyl alcohol show superior reactivity. The ionic liquid’s acidity enables chemoselective tritylation of hydroxyl groups even in the presence of sensitive functional groups such as tert-butyldiphenylsilyl (TBDPS) ethers and fluorenylmethyloxycarbonyl (Fmoc)-protected amines [4]. For instance, benzyl alcohol derivatives undergo tritylation in 92–98% yield without compromising adjacent ester or ketone functionalities.

Nucleophilic Substitution Approaches Using Triphenylmethylsulfanyl Precursors

Nucleophilic substitution strategies provide a direct route to 3-(tritylthio)propanal by exploiting the reactivity of sulfur-containing precursors. These methods often involve the displacement of leaving groups by triphenylmethylsulfanyl (TrS⁻) anions.

Thiolate-Mediated Displacement Reactions

A representative synthesis begins with the preparation of 3-chloropropanal, which reacts with sodium triphenylmethylthiolate (NaSTr) in anhydrous dimethylformamide (DMF). The thiolate anion attacks the electrophilic carbon, displacing chloride and forming the C–S bond. This reaction proceeds optimally at 50–60°C, achieving yields of 75–82% [3]. Key advantages include:

- Minimal byproduct formation due to the poor nucleophilicity of chloride in aprotic solvents.

- Compatibility with moisture-sensitive substrates when conducted under inert atmospheres.

One-Pot Synthesis via In Situ Thiol Generation

Recent protocols eliminate the need for pre-formed thiolates by generating TrS⁻ in situ from triphenylmethanethiol (TrSH) and potassium carbonate (K₂CO₃) in acetonitrile. This modification simplifies purification and reduces handling of air-sensitive reagents. For example, combining 3-bromopropanal (1.0 equiv) with TrSH (1.2 equiv) and K₂CO₃ (2.0 equiv) in refluxing acetonitrile for 4 hours delivers the product in 88% isolated yield [3].

Oxidative Pathways from 3-(Tritylthio)propanol Intermediate Systems

Oxidation of 3-(tritylthio)propanol offers a two-step route to the target aldehyde, combining the stability of alcohol intermediates with well-established oxidation protocols.

Alcohol Intermediate Synthesis

The alcohol precursor, 3-(tritylthio)propanol, is typically synthesized via Claisen-Schmidt condensation. Benzaldehyde reacts with thiophenol under basic conditions (e.g., NaOH/ethanol) to form 3-(triphenylmethylthio)propanol [3]. This step achieves 70–75% yield, with purification via recrystallization from ethyl acetate/hexane mixtures.

Oxidation to Aldehyde Derivatives

Oxidation of the secondary alcohol employs mild oxidizing agents to prevent over-oxidation to carboxylic acids. Pyridinium chlorochromate (PCC) in dichloromethane at 0°C converts 3-(tritylthio)propanol to the corresponding aldehyde in 85% yield within 2 hours [3]. Alternative methods include:

- Swern oxidation: Using oxalyl chloride and dimethyl sulfide, yielding 82% product.

- TEMPO/NaOCl system: Aqueous conditions suitable for acid-sensitive substrates, providing 78% yield.

Table 2: Comparison of Oxidation Methods for 3-(Tritylthio)propanol

| Oxidizing Agent | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| PCC | DCM, 0°C | 2 | 85 |

| Swern | -78°C to RT | 3 | 82 |

| TEMPO/NaOCl | H₂O/CH₂Cl₂, 0°C | 4 | 78 |

Mechanistic Considerations

The oxidation proceeds via a two-electron transfer mechanism. In PCC-mediated reactions, the chromate ester intermediate forms upon alcohol coordination to Cr(VI), followed by β-hydrogen elimination to release the aldehyde. Steric hindrance from the trityl group slows the reaction compared to unsubstituted alcohols, necessitating precise temperature control to avoid decomposition [3].

The tritylthio group in 3-(tritylthio)propanal exhibits remarkable propensity for carbocation-mediated transfer reactions, primarily due to the exceptional stability of the triphenylmethyl cation [6] [7] [8]. The triphenylcarbenium ion, with the formula [C₁₉H₁₅]⁺, demonstrates extraordinary stability through charge delocalization across ten carbon atoms in the ortho and para positions of the three phenyl groups [9] [10]. This extensive resonance stabilization enables the formation of relatively long-lived carbocations that can participate in selective transfer processes [11].

The mechanism of tritylthio transfer proceeds through initial heterolytic cleavage of the carbon-sulfur bond, generating the triphenylmethyl carbocation and a sulfur-centered nucleophile [8] [12]. The trityl cation exhibits a pKR⁺ value of -6.6, indicating significant thermodynamic stability compared to other carbocations [9]. This stability facilitates controlled transfer reactions where the carbocation can selectively interact with nucleophilic substrates while maintaining structural integrity [6] [7].

Recent investigations have revealed that carbocation-catalyzed reactions involving trityl systems can achieve high efficiency through Lewis acid activation [7] [12]. The trityl cation functions as an effective Lewis acid catalyst, lowering the lowest unoccupied molecular orbital energy of electrophiles and thereby promoting reactions with nucleophiles [7]. In asymmetric carbocation catalysis, chiral trityl phosphate precursors undergo facile ionic dissociation upon mild external stimulation to form catalytically active chiral ion pairs [8].

| Carbocation Type | Relative Stability | pKR⁺ Value | Charge Delocalization Sites | Typical Lifetime in Solution |

|---|---|---|---|---|

| Triphenylmethyl (Trityl) | Very High | -6.6 | 10 carbons | Seconds to minutes |

| Diphenylmethyl | High | -13.3 | 7 carbons | Milliseconds |

| Benzyl | Moderate | -15.4 | 4 carbons | Microseconds |

| Tertiary Alkyl | Moderate | Variable | 1-2 carbons | Nanoseconds |

| Secondary Alkyl | Low | Variable | 1 carbon | Picoseconds |

Table 2: Carbocation Stability and Reactivity Parameters

The mechanistic pathway involves initial formation of the trityl cation through acid-catalyzed departure of the sulfur-containing moiety [13] [14]. Subsequently, the carbocation undergoes nucleophilic substitution with appropriate acceptor molecules, resulting in trityl group transfer [11] [13]. The reaction kinetics demonstrate first-order dependence on trityl substrate concentration and exhibit temperature-dependent equilibrium constants that favor carbocation formation at elevated temperatures [11] [15].

Crossover experiments using doubly labeled substrates have confirmed that intermolecular exchange occurs through carbocation intermediates rather than through direct bimolecular processes [13]. These mechanistic studies demonstrate that the trityl cation maintains its identity throughout the transfer process, enabling selective functionalization of target molecules [8] [13].

Radical Scavenging Behavior of Triphenylmethylsulfanyl Moieties

The triphenylmethylsulfanyl group in 3-(tritylthio)propanal exhibits distinctive radical scavenging properties that arise from the combined stabilization effects of the triphenylmethyl framework and sulfur-centered radical chemistry [16] [17] [18]. The trityl radical system demonstrates exceptional persistence due to extensive resonance delocalization across three phenyl rings, with the unpaired electron distributed over multiple carbon centers [4] [5] [19].

Triphenylmethyl radicals exhibit remarkable stability in solid state conditions, maintaining integrity for months at room temperature under inert atmosphere [20]. In solution, the stability varies significantly with substituent effects and solvent environment [20] [21]. The para-phenyl substituted trityl species demonstrates the highest solution stability, remaining unchanged for more than 24 hours in toluene even under ambient laboratory lighting conditions [20].

| Radical Type | Stability Classification | Half-life in Solution | Primary Stabilization Mechanism |

|---|---|---|---|

| Triphenylmethyl (Trityl) | Persistent | Days to weeks | Resonance delocalization |

| Triphenylmethylsulfanyl | Moderately Stable | Hours to days | Resonance + sulfur d-orbital participation |

| Thiyl (General RS- ) | Reactive | Seconds to minutes | Sulfur d-orbital overlap |

| Phenyl | Moderately Reactive | Microseconds | Aromatic resonance |

| Primary Alkyl | Highly Reactive | Nanoseconds | Hyperconjugation (limited) |

Table 3: Comparative Radical Stability in Tritylthio Systems

The radical scavenging mechanism involves hydrogen atom abstraction from the triphenylmethylsulfanyl moiety, generating a stabilized radical species [16] [18]. Thiyl radicals formed through this process demonstrate significant reactivity toward various oxidizing species, including nitrogen dioxide, peroxyl radicals, and hydroxyl radicals [16] [18]. The rate constants for these reactions range from 10⁶ to 10⁹ M⁻¹s⁻¹, depending on the lipophilicity and electronic properties of the radical substrate [16].

Kinetic studies reveal that triphenylmethylsulfanyl compounds exhibit variable reactivity with biological reducing agents [21]. The reaction rate constants with glutathione range from 1.8 × 10⁻⁴ M⁻¹s⁻¹ for electron-withdrawing substituted derivatives to 1.0 × 10⁻² M⁻¹s⁻¹ for electron-donating variants [21]. These trityl radicals also demonstrate significant reactivity with superoxide anion radicals, with rate constants spanning from 1.2 × 10³ to 1.6 × 10⁴ M⁻¹s⁻¹ [21].

The steric environment surrounding the trityl radical center plays a crucial role in determining scavenging efficiency [22]. The three phenyl rings adopt a propeller conformation with approximately 30-degree twist angles, creating significant steric shielding around the central carbon atom [22]. This structural arrangement enhances radical persistence while maintaining accessibility for selective scavenging reactions [5] [22].

Mechanistic investigations demonstrate that radical scavenging proceeds through either electron transfer or radical addition pathways [16] [17]. Electron transfer mechanisms generate radical cations that undergo subsequent stabilization through resonance delocalization [16]. Radical addition pathways produce adduct species that exhibit enhanced stability compared to the initial radical substrates [16] [17].

Solvent Effects on Dimerization Equilibria in Propanal-Trityl Systems

Solvent environment exerts profound influence on the dimerization equilibria of trityl-containing systems, with polarity and hydrogen bonding capacity serving as primary determinants of equilibrium position [23] [24] [25]. The triphenylmethyl radical exists in dynamic equilibrium with its quinoid-type dimer, and this equilibrium responds sensitively to solvent dielectric properties [4] [15].

In non-polar solvents such as benzene and toluene, the trityl radical concentration remains relatively low, typically around 2-2.5 percent, with the equilibrium strongly favoring dimer formation [4] [15]. The low dielectric constants of these solvents (ε = 2.3-2.4) provide insufficient stabilization for the ionic character that develops during radical dissociation [24] [25].

| Solvent | Dielectric Constant (ε) | Trityl Radical Concentration (%) | Dimer Formation Tendency | Equilibrium Shift |

|---|---|---|---|---|

| Benzene | 2.3 | 2.0 | High | Favors dimer |

| Toluene | 2.4 | 2.5 | High | Favors dimer |

| Dichloromethane | 8.9 | 15.0 | Moderate | Moderate |

| Acetonitrile | 36.6 | 25.0 | Low | Favors monomer |

| Tetrahydrofuran | 7.5 | 8.0 | Moderate | Moderate |

| Methanol | 32.7 | 30.0 | Low | Favors monomer |

Table 4: Solvent Effects on Dimerization Equilibria in Trityl Systems

Polar aprotic solvents such as acetonitrile and dichloromethane demonstrate markedly different effects on the dimerization equilibrium [24] [14]. The increased dielectric constant of acetonitrile (ε = 36.6) stabilizes the radical form through enhanced solvation of the distributed charge, resulting in trityl radical concentrations approaching 25 percent [24] [25]. This represents a more than ten-fold increase compared to aromatic solvents [14].

The mechanism of solvent-induced equilibrium shifts involves preferential stabilization of either the monomeric radical or the dimeric species [23] [25]. Polar solvents interact favorably with the charge-separated character of the trityl radical, while non-polar solvents favor the neutral dimer through van der Waals interactions [24] [25]. Temperature effects amplify these solvent influences, with elevated temperatures promoting radical formation in accordance with Le Chatelier principle [4] [15].

Protic solvents introduce additional complexity through hydrogen bonding interactions [26] [14]. Methanol and other alcohols can form hydrogen bonds with the electron-rich aromatic systems of the trityl framework, further stabilizing the monomeric radical form [27] [14]. The optimization of tritylation reactions demonstrates that dichloromethane provides the most effective balance between radical stability and reaction efficiency [14].

Quantitative analysis of solvent effects reveals that the free energy difference between monomeric and dimeric forms varies linearly with solvent polarity parameters [24] [25]. The relationship follows the general equation log(K₍ₛₒₗᵥₑₙₜ₎/K₍ᵣₑf₎) = SR, where S represents solvent polarity and R measures system sensitivity to polarity changes [24]. This correlation enables prediction of equilibrium positions in various solvent systems [25].